molecular formula C21H19F3N4O3 B11511956 7-Nitro-5-({4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}methyl)quinolin-8-ol

7-Nitro-5-({4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}methyl)quinolin-8-ol

Cat. No.: B11511956
M. Wt: 432.4 g/mol
InChI Key: ATLPVCYZQPPHOH-UHFFFAOYSA-N
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Description

7-Nitro-5-({4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}methyl)quinolin-8-ol is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a quinoline core, a piperazine ring, and a trifluoromethyl group, which contribute to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Nitro-5-({4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}methyl)quinolin-8-ol typically involves multiple steps, starting with the preparation of the quinoline core. The piperazine ring is then introduced through nucleophilic substitution reactions. The trifluoromethyl group is added using trifluoromethylation reagents under controlled conditions. The final product is purified using chromatographic techniques to ensure high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

7-Nitro-5-({4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}methyl)quinolin-8-ol undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced using hydrogenation or other reducing agents.

    Substitution: The piperazine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups onto the piperazine ring.

Scientific Research Applications

7-Nitro-5-({4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}methyl)quinolin-8-ol has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-Nitro-5-({4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}methyl)quinolin-8-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream effects. The nitro group and trifluoromethyl group play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Nitro-5-({4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}methyl)quinolin-8-ol is unique due to its combination of a quinoline core, a piperazine ring, and a trifluoromethyl group. This structural arrangement imparts distinct physicochemical properties and biological activities, setting it apart from similar compounds.

Properties

Molecular Formula

C21H19F3N4O3

Molecular Weight

432.4 g/mol

IUPAC Name

7-nitro-5-[[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methyl]quinolin-8-ol

InChI

InChI=1S/C21H19F3N4O3/c22-21(23,24)15-3-1-4-16(12-15)27-9-7-26(8-10-27)13-14-11-18(28(30)31)20(29)19-17(14)5-2-6-25-19/h1-6,11-12,29H,7-10,13H2

InChI Key

ATLPVCYZQPPHOH-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC(=C(C3=C2C=CC=N3)O)[N+](=O)[O-])C4=CC=CC(=C4)C(F)(F)F

Origin of Product

United States

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